molecular formula C24H27NO B1221360 Phenol, 4-((5R)-5-((3,6-dihydro-4-phenyl-1(2H)-pyridinyl)methyl)-1-cyclohexen-1-yl)- CAS No. 163239-24-5

Phenol, 4-((5R)-5-((3,6-dihydro-4-phenyl-1(2H)-pyridinyl)methyl)-1-cyclohexen-1-yl)-

Cat. No.: B1221360
CAS No.: 163239-24-5
M. Wt: 345.5 g/mol
InChI Key: GHLIXCKZQCRDAX-LJQANCHMSA-N
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Description

PD 147693 is a pharmacologically active metabolite of CI-1007, a compound known for its partial agonist activity at dopamine D2 and D3 receptors. This compound has been studied for its potential antipsychotic effects and its ability to modulate dopaminergic activity in the brain .

Preparation Methods

The synthesis of PD 147693 typically involves the metabolic conversion of CI-1007 in vivo CI-1007 undergoes hydroxylation to form PD 147693 the preparation of CI-1007, which is the precursor to PD 147693, involves several steps, including the formation of a maleate salt .

Chemical Reactions Analysis

PD 147693, as a metabolite, primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The primary reaction it undergoes is hydroxylation, which is a type of oxidation reaction. This reaction is facilitated by cytochrome P450 enzymes in the liver . The major product formed from this reaction is PD 147693 itself, derived from the parent compound CI-1007.

Scientific Research Applications

PD 147693 has been studied extensively in the context of its parent compound, CI-1007. It has shown potential in the treatment of schizophrenia and other psychiatric disorders due to its partial agonist activity at dopamine D2 and D3 receptors. Research has demonstrated its ability to inhibit dopamine neuron firing and reduce spontaneous locomotor activity in animal models . Additionally, PD 147693 has been evaluated for its effects on continuous avoidance behavior in monkeys, indicating its potential use in behavioral studies .

Mechanism of Action

PD 147693 exerts its effects by modulating dopaminergic activity in the brain. It acts as a partial agonist at dopamine D2 and D3 receptors, which means it can both activate and inhibit these receptors depending on the concentration of dopamine present. This dual activity helps to balance dopamine levels in the brain, which is crucial for the treatment of psychiatric disorders such as schizophrenia . The compound’s mechanism involves the inhibition of dopamine neuron firing and the reduction of dopamine synthesis and release in nerve terminals .

Properties

CAS No.

163239-24-5

Molecular Formula

C24H27NO

Molecular Weight

345.5 g/mol

IUPAC Name

4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenol

InChI

InChI=1S/C24H27NO/c26-24-11-9-21(10-12-24)23-8-4-5-19(17-23)18-25-15-13-22(14-16-25)20-6-2-1-3-7-20/h1-3,6-13,19,26H,4-5,14-18H2/t19-/m1/s1

InChI Key

GHLIXCKZQCRDAX-LJQANCHMSA-N

SMILES

C1CC(CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4

Isomeric SMILES

C1C[C@H](CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4

Canonical SMILES

C1CC(CC(=C1)C2=CC=C(C=C2)O)CN3CCC(=CC3)C4=CC=CC=C4

Key on ui other cas no.

163239-24-5

Synonyms

1,2,3,6-tetrahydro-4-phenyl-1-((3-(4-hydroxyphenyl)-3-cyclohexen-1-yl)methyl)pyridine
PD 147693
PD-147693

Origin of Product

United States

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